4-Fluoro-2-(methylsulfonyl)aniline
Overview
Description
4-Fluoro-2-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydrogen atom in the ortho position is replaced by a methylsulfonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methylsulfonyl)aniline typically involves the following steps:
Nitration: Aniline is first nitrated to form 4-nitroaniline.
Fluorination: The nitro group is then replaced by a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent.
Reduction: The nitro group is reduced to an amine group, forming 4-fluoroaniline.
Sulfonylation: Finally, the methylsulfonyl group is introduced using a sulfonylating agent such as methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-2-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfonyl)aniline: Lacks the fluorine atom, affecting its biological activity and chemical properties.
4-Chloro-2-(methylsulfonyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-(methylsulfonyl)aniline is unique due to the presence of both the fluorine atom and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIYDMDXQVUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700197 | |
Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-21-7 | |
Record name | 4-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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